

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 10-Bromodecanoate

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Compound of Interest

Compound Name: Ethyl 10-Bromodecanoate

Cat. No.: B1580412

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 10-bromodecanoate is a functionalized long-chain fatty acid ester used as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and research chemicals. Its utility often stems from the terminal bromine atom, which allows for various nucleophilic substitution and coupling reactions, and the ethyl ester group, which can be readily hydrolyzed or modified. A thorough understanding of its physicochemical properties, most notably its boiling point, is critical for its purification, handling, and application in subsequent synthetic steps. This document provides a comprehensive overview of the boiling point of **Ethyl 10-bromodecanoate**, a detailed experimental protocol for its determination via vacuum distillation, and a schematic of its synthesis.

Physicochemical Data

The physical properties of **Ethyl 10-bromodecanoate** are summarized below. Due to its high molecular weight, the compound decomposes at its atmospheric boiling point and must be distilled under reduced pressure.

Table 1: Quantitative Physicochemical Data for **Ethyl 10-Bromodecanoate**

Property	Value	Conditions / Notes	Source(s)
Boiling Point	134 °C	at 3 mmHg	[1][2]
132-140 °C	at 0.27 kPa (~2.03 mmHg)	[3]	
Molecular Formula	C ₁₂ H ₂₃ BrO ₂	[1][2][4]	
Molecular Weight	279.21 g/mol	[1][4]	
Density	1.14 g/cm ³	at 20°C	[1][2]
Refractive Index	1.4600 - 1.4640	at 20°C	[1][2]
Physical State	Clear, colorless to pale yellow liquid	at 20°C	[1][2]
CAS Number	55099-31-5	[1][2][4][5]	

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

The determination of the boiling point for a high-molecular-weight compound like **Ethyl 10-bromodecanoate** requires vacuum distillation to prevent thermal decomposition.

3.1 Apparatus

- Round-bottom distillation flask (two-necked)
- Claisen or distillation head
- Thermometer with appropriate temperature range (-10 to 200 °C)
- Liebig condenser
- Receiving flask (e.g., pear-shaped or round-bottom)
- Vacuum adapter

- Vacuum pump (oil or diaphragm)
- Manometer (for pressure measurement)
- Heating mantle with a magnetic stirrer and stir bar
- Inert boiling chips or a capillary bubbler
- Cold trap (recommended, to protect the vacuum pump)
- Appropriate clamps and stands to secure the apparatus

3.2 Procedure

- **Assembly:** Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
- **Sample Preparation:** Place a magnetic stir bar or boiling chips into the distillation flask. Add the crude **Ethyl 10-bromodecanoate** sample to the flask, filling it to no more than two-thirds of its capacity.
- **System Seal:** Connect the apparatus to the vacuum pump via the cold trap. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
- **Evacuation:** Turn on the condenser cooling water. Slowly and carefully evacuate the system using the vacuum pump. Reduce the pressure until the target pressure (e.g., 3 mmHg) is reached and stable, as indicated by the manometer.
- **Heating:** Begin gently heating the distillation flask using the heating mantle while stirring the liquid.
- **Distillation:** Increase the temperature gradually until the liquid begins to boil and a steady reflux is observed. The vapor will rise, and condensation will occur in the condenser.
- **Data Recording:** Record the temperature at which the liquid is distilling at a steady rate (typically one drop per second into the receiving flask) and the corresponding pressure from the manometer. This stable temperature is the boiling point at that specific pressure.

- **Shutdown:** Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air to the apparatus to release the vacuum. Disassembling a hot, evacuated apparatus can be hazardous.

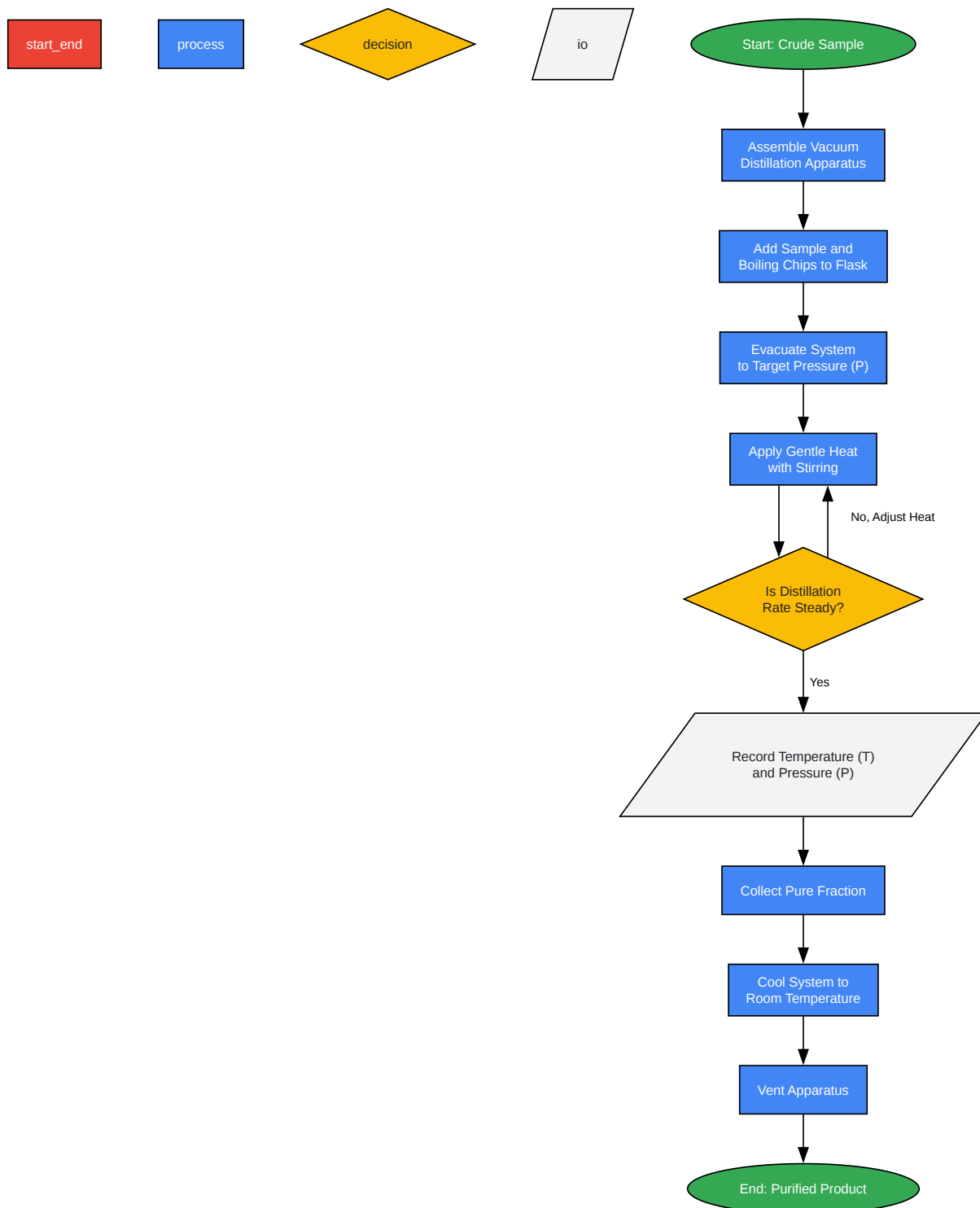
3.3 Safety Precautions

- Always perform distillations, especially under vacuum, in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
- Inspect all glassware for cracks or defects before use, as imperfections can cause the apparatus to implode under vacuum.
- Use a safety shield between the apparatus and the operator.

Visualization of Experimental and Synthetic Workflows

4.1 Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point for a high-boiling-point liquid.

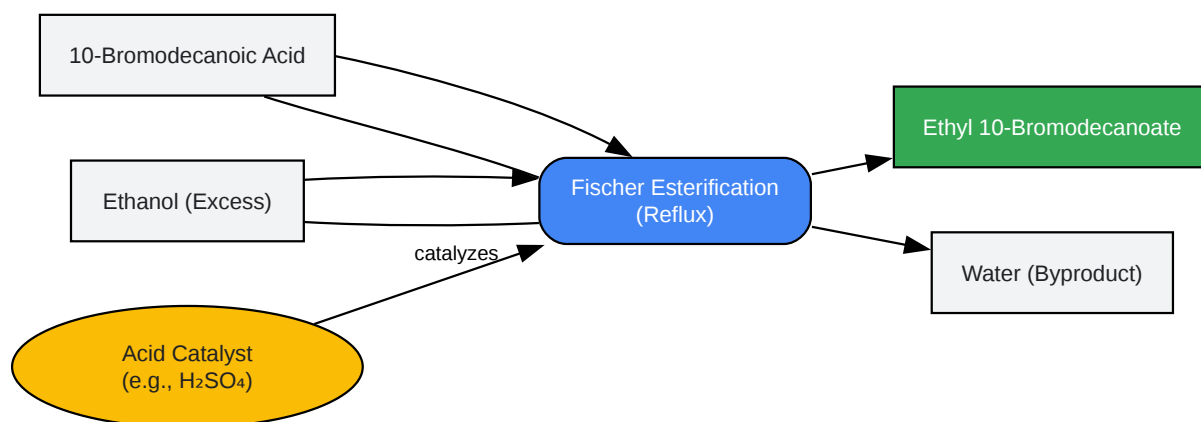


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Caption: Workflow for vacuum distillation to determine boiling point.

4.2 Synthesis Pathway of Ethyl 10-Bromodecanoate

Ethyl 10-bromodecanoate is typically synthesized via Fischer esterification of 10-bromodecanoic acid with ethanol in the presence of an acid catalyst.



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Caption: Synthesis of **Ethyl 10-bromodecanoate** via Fischer esterification.

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